molecular formula C27H21Br3 B12526130 1,2,3-Tris[4-(bromomethyl)phenyl]benzene CAS No. 837420-64-1

1,2,3-Tris[4-(bromomethyl)phenyl]benzene

Cat. No.: B12526130
CAS No.: 837420-64-1
M. Wt: 585.2 g/mol
InChI Key: OTNNOVWNZTXZNS-UHFFFAOYSA-N
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Description

1,2,3-Tris[4-(bromomethyl)phenyl]benzene is an organic compound with the molecular formula C27H21Br3 and a molecular weight of 585.168 g/mol . This compound features a benzene ring substituted with three bromomethyl groups at the 1, 2, and 3 positions, each connected to a phenyl group. The presence of bromine atoms makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.

Preparation Methods

The synthesis of 1,2,3-Tris[4-(bromomethyl)phenyl]benzene typically involves the bromination of 1,2,3-tris(phenyl)benzene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as benzene or chloroform at elevated temperatures . The crude product is then purified using techniques like flash column chromatography to obtain the desired compound in high purity.

Scientific Research Applications

Comparison with Similar Compounds

1,2,3-Tris[4-(bromomethyl)phenyl]benzene can be compared with other tris(bromomethyl)benzene derivatives such as 1,3,5-Tris(bromomethyl)benzene and 1,2,4-Tris(bromomethyl)benzene . While all these compounds contain three bromomethyl groups, their positional isomerism leads to different reactivity and applications. For example, 1,3,5-Tris(bromomethyl)benzene is often used as a cross-linker in polymer chemistry , whereas 1,2,4-Tris(bromomethyl)benzene has unique crystallographic properties .

Similar Compounds

  • 1,3,5-Tris(bromomethyl)benzene
  • 1,2,4-Tris(bromomethyl)benzene
  • 1,3,5-Tris(4-bromophenyl)benzene

Properties

CAS No.

837420-64-1

Molecular Formula

C27H21Br3

Molecular Weight

585.2 g/mol

IUPAC Name

1,2,3-tris[4-(bromomethyl)phenyl]benzene

InChI

InChI=1S/C27H21Br3/c28-16-19-4-10-22(11-5-19)25-2-1-3-26(23-12-6-20(17-29)7-13-23)27(25)24-14-8-21(18-30)9-15-24/h1-15H,16-18H2

InChI Key

OTNNOVWNZTXZNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr

Origin of Product

United States

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